[1-(6-Tert-butylpyridin-3-yl)ethyl]amine
Description
[1-(6-Tert-butylpyridin-3-yl)ethyl]amine is a substituted pyridine derivative with an ethylamine side chain at the 3-position of the pyridine ring and a bulky tert-butyl group at the 6-position. This structural configuration combines the electron-withdrawing nature of the pyridine ring with the steric hindrance and electron-donating properties of the tert-butyl group.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(6-tert-butylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C11H18N2/c1-8(12)9-5-6-10(13-7-9)11(2,3)4/h5-8H,12H2,1-4H3 |
InChI Key |
XWOYHZILMRKZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(C)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [1-(6-Tert-butylpyridin-3-yl)ethyl]amine to structurally analogous pyridine-based amines, focusing on substituent effects, molecular properties, and biological activity.
Table 1: Structural and Physicochemical Comparisons
Key Comparison Points
This contrasts with the tert-butyl group in the target compound, which is electron-donating and sterically bulky, possibly reducing reactivity at the pyridine ring . Chlorine (): The 6-chloro group in N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine also withdraws electrons but with greater polarizability than fluorine. This may influence solubility and metabolic stability in pesticidal applications .
Steric Hindrance and Solubility
- The tert-butyl group in this compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., F, Cl). However, its bulk may enhance binding selectivity in hydrophobic pockets of biological targets, as seen in S18327’s α-adrenergic receptor interactions .
Biological Activity
- S18327 () : While structurally distinct, S18327’s pyridine-containing scaffold demonstrates how substituents modulate receptor affinity. Its weak histaminic/muscarinic affinity contrasts with clozapine, highlighting the role of substituents in minimizing off-target effects. The tert-butyl group in the target compound may similarly reduce off-target interactions .
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine : As an acetamiprid metabolite, its chlorine substituent contributes to insecticidal activity, suggesting that electron-withdrawing groups at the 6-position may enhance pesticidal efficacy .
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